(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate
Description
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO5S/c21-14-3-6-16(7-4-14)28(24,25)27-15-5-8-17-18(11-15)26-19(20(17)23)10-13-2-1-9-22-12-13/h1-12H/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPXIOMNOQHKC-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate, primarily targets neurokinin NK1, NK2 receptors, and muscarine M3 receptors. These receptors play a crucial role in various physiological processes. For instance, neurokinin receptors are involved in the transmission of pain signals in the central nervous system, while muscarinic receptors are associated with various functions of the nervous system.
Mode of Action
The compound interacts with its targets by exhibiting an antagonistic effect This means it binds to these receptors and inhibits their normal function, thereby altering the physiological processes they are involved in
Result of Action
The compound’s antagonistic action on neurokinin and muscarinic receptors suggests that it could potentially be used as a therapeutic agent for conditions like bronchial asthma and chronic obstructive pulmonary disease. These conditions involve overactivity of certain neural pathways, and by inhibiting these pathways, the compound could help alleviate symptoms.
Biological Activity
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H17ClN2O4S. The compound features a benzofuran core with a pyridine moiety and a sulfonate group, which contributes to its biological properties.
The primary mechanisms through which this compound exerts its biological effects include:
- Targeting Fibroblast Growth Factor Receptors (FGFRs) : The compound binds to FGFRs, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activation initiates several downstream signaling pathways including RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial survival. This inhibition is crucial for its anticancer and antimicrobial activities.
- Signal Pathway Modulation : It modulates various signaling pathways associated with inflammation and cell growth, influencing cellular responses to external stimuli.
Antimicrobial Activity
Research indicates that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli, with notable inhibition at low concentrations.
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects by modulating inflammatory pathways. It inhibits the activation of NF-kB, a critical transcription factor in inflammatory responses, thereby reducing cytokine production.
Anticancer Potential
Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies on breast cancer cell lines revealed reduced cell viability and increased apoptotic markers after treatment with the compound.
Comparative Analysis
To highlight the unique features of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 2 | Moderate antimicrobial | Different binding affinity |
| (Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran | Quinoline instead of pyridine | Anticancer properties | Enhanced apoptosis induction |
| (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 4 | Anti-inflammatory | Varying efficacy in inflammation |
Case Studies
- Antimicrobial Efficacy : A study tested the compound against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 μg/mL.
- Cancer Cell Lines : Research involving breast cancer cell lines showed that treatment with (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran resulted in a 50% reduction in cell viability within 48 hours of exposure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analogs of this compound differ in the substituents on the benzenesulfonate moiety. Below is a detailed comparison with its closest analog, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate (), and a discussion of substituent effects.
Key Structural and Functional Differences
Research Findings and Implications
In contrast, the 4-methoxy group’s resonance (+M) effect could reduce sulfonate stability, impacting hydrolysis rates .
Biological Activity :
Chlorinated aromatics often exhibit higher bioavailability due to increased lipophilicity, which may improve cellular uptake. However, excessive hydrophobicity could reduce solubility, limiting in vivo efficacy. The methoxy analog’s polarity might favor solubility but hinder membrane penetration .
Synthetic Accessibility :
The chloro derivative may be more synthetically challenging due to the need for halogenation steps, whereas methoxy groups are typically introduced via milder alkylation or protection strategies.
Limitations and Knowledge Gaps
- Direct comparative data (e.g., IC₅₀ values, pharmacokinetics) between these derivatives are scarce.
- The impact of stereochemistry (Z vs. E isomers) on activity remains unexplored in published literature.
Q & A
Q. Key Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Acid catalysts (e.g., H₂SO₄) promote condensation, while base catalysts (e.g., K₂CO₃) aid sulfonation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Which spectroscopic and analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the benzofuran, pyridine, and sulfonate groups. The (Z)-configuration is confirmed by NOESY correlations between the pyridin-3-ylmethylene proton and benzofuran protons .
- 19F NMR (if fluorinated analogs): Detects electronic effects of substituents .
- IR Spectroscopy : Identifies ketone (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₃ClN₂O₅S) and isotopic patterns .
How do reaction conditions influence the formation of undesired by-products during synthesis?
Advanced Research Question
By-product formation is minimized through:
- Temperature Control : Elevated temperatures (>80°C) risk isomerization to the (E)-form or decomposition; lower temperatures (<60°C) reduce reaction rates .
- Solvent Optimization : Protic solvents (e.g., ethanol) may hydrolyze sulfonate esters, while aprotic solvents stabilize intermediates .
- Catalyst Screening : Base catalysts (e.g., NaH) reduce ester hydrolysis compared to acidic conditions .
Example : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yield (85% vs. 60%) by minimizing side reactions .
What methodologies are used to analyze the compound’s interactions with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to enzymes (e.g., kinases) or receptors .
- Molecular Docking : Predicts binding modes using X-ray crystallography data of target proteins (e.g., COX-2) .
- Fluorescence Quenching Assays : Measures interactions with DNA or proteins by monitoring emission changes .
Q. Resolution Strategy :
- Cross-validate using orthogonal assays (e.g., SPR + enzymatic assays).
- Report detailed synthetic and analytical protocols to ensure reproducibility .
What strategies optimize the compound’s stability under storage and experimental conditions?
Advanced Research Question
- Storage : Lyophilized form at -20°C in amber vials prevents photodegradation and hydrolysis .
- pH Control : Buffered solutions (pH 7.4) reduce ester hydrolysis compared to acidic/basic media .
- Light Sensitivity : UV/Vis spectroscopy tracks degradation; use light-protected containers .
How do substituent modifications (e.g., pyridine vs. thiophene) alter the compound’s reactivity and bioactivity?
Advanced Research Question
Advanced Research Question
- Stereochemical Purity : Chiral HPLC is required to separate (Z)/(E) isomers, but resolution <80% in polar solvents .
- Scale-Up Challenges : Column chromatography is impractical for >10 g batches; switch to recrystallization or flash distillation .
- Degradation Under Assay Conditions : Hydrolysis in cell culture media (t₁/₂ = 6 hours) necessitates prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
